molecular formula C10H14BrNO B12442276 3-(5-Bromo-2-methoxyphenyl)propan-1-amine

3-(5-Bromo-2-methoxyphenyl)propan-1-amine

Cat. No.: B12442276
M. Wt: 244.13 g/mol
InChI Key: ROECSVKOGWRTDZ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)propan-1-amine typically involves the bromination of 2-methoxyphenylpropan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(5-Bromo-2-methoxyphenyl)propanal or 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of 3-(5-Azido-2-methoxyphenyl)propan-1-amine or 3-(5-Cyano-2-methoxyphenyl)propan-1-amine.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)propan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)propan-1-amine
  • 3-(5-Fluoro-2-methoxyphenyl)propan-1-amine
  • 3-(5-Iodo-2-methoxyphenyl)propan-1-amine

Uniqueness

3-(5-Bromo-2-methoxyphenyl)propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14BrNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3

InChI Key

ROECSVKOGWRTDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCCN

Origin of Product

United States

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